molecular formula C12H22N2O3 B1399755 Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate CAS No. 1016538-84-3

Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate

Cat. No. B1399755
M. Wt: 242.31 g/mol
InChI Key: HHYIKSGSIARWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate is a chemical compound widely used in scientific research due to its diverse applications. It is also known as Methisosildenafil Impurity 67 .


Molecular Structure Analysis

The molecular formula of Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate is C12H22N2O3 . The exact mass is 242.16304257 g/mol and the monoisotopic mass is also 242.16304257 g/mol .

Scientific Research Applications

  • Synthesis and Chemical Properties

    • Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate and its derivatives are used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, a related compound, reacts with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the compound's potential in creating specific stereoisomers (Boev et al., 2015).
    • The molecular structure of similar tert-butyl carbonyl compounds, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, reveals a distorted half-chair configuration and the formation of hydrogen bonds, showing its structural complexity and potential for chemical interactions (Kolter et al., 1996).
  • Intermediates in Synthesis

    • It serves as an important intermediate in the synthesis of novel compounds. For example, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is a key intermediate in synthesizing the protein tyrosine kinase Jak3 inhibitor—CP-690550, demonstrating the compound's utility in drug synthesis and medicinal chemistry (Chen Xin-zhi, 2011).
    • The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, closely related to the query compound, is synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, which demonstrates its application in synthesizing cyclic amino acid esters, indicating its role in producing complex organic structures (Moriguchi et al., 2014).
  • Chiral Auxiliary Applications

    • Tert-butyl derivatives, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, are used as chiral auxiliaries in synthesis. These compounds facilitate the preparation of enantiomerically pure compounds, essential for creating specific stereochemistry in drug molecules and other organic compounds (Studer et al., 1995).

properties

IUPAC Name

tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYIKSGSIARWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-oxo-4-propylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.